molecular formula C9H14N4OS B1489804 2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1483001-74-6

2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B1489804
CAS No.: 1483001-74-6
M. Wt: 226.3 g/mol
InChI Key: HMYHSCORRZLLNS-UHFFFAOYSA-N
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Description

This compound features a central acetamide scaffold linked to a 3-aminoazetidine ring and a 4-methylthiazol-2-yl group. Its molecular formula is C₉H₁₄N₄OS (molecular weight: 242.30 g/mol). The structural design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to azetidine and thiazole pharmacophores .

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c1-6-5-15-9(11-6)12-8(14)4-13-2-7(10)3-13/h5,7H,2-4,10H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYHSCORRZLLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide represents a novel class of bioactive molecules with significant potential in medicinal chemistry. Its structural features include an azetidine ring and a thiazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The synthesis of 2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves the formation of azetidinone hybrids through a series of chemical reactions. The process typically includes:

  • Formation of the Azetidine Ring : This involves the reaction of appropriate precursors under controlled conditions to yield the azetidine structure.
  • Thiazole Integration : The thiazole group is introduced via a nucleophilic substitution reaction, enhancing the compound's biological activity.

The chemical structure can be summarized as follows:

Property Value
Molecular FormulaC₈H₁₃N₃OS
Molecular Weight185.27 g/mol
CAS Number1339372-14-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Notably, derivatives have shown efficacy against various cancer cell lines, including melanoma and pancreatic cancer. For instance:

  • Lead Compound 6b : This derivative demonstrated high in vitro potency against both sensitive and resistant cancer cell lines. It induces cell death through mechanisms involving apoptosis and autophagy, showcasing its dual action against tumors .

The mechanism by which these compounds exert their effects includes:

  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Autophagy Activation : Promoting cellular degradation processes that can lead to reduced tumor viability.

Pharmacokinetics

The pharmacokinetic profile of 2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been characterized by favorable absorption and distribution properties, making it a promising candidate for further development in cancer therapy .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in vivo:

  • A375 Xenograft Model : In studies utilizing A375 melanoma xenografts in mice, treatment with lead compounds resulted in significant tumor growth reduction compared to control groups .
  • Chronic Myeloid Leukemia (CML) : The compound exhibited potent activity against CML cell lines, indicating its broad-spectrum anticancer capabilities .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole and azetidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:
A study published in the Journal of Medicinal Chemistry showed that thiazole-containing azetidinones possess potent antibacterial activity, which can be attributed to their ability to inhibit bacterial cell wall synthesis .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research has focused on the synthesis of thiazole-based compounds that have shown cytotoxic effects on cancer cell lines.

Case Study:
In a recent study, thiazole derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells . The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Thiazoles are known for their anti-inflammatory activities. The incorporation of an azetidine ring may enhance these effects, making this compound a candidate for treating inflammatory diseases.

Case Study:
A study highlighted the anti-inflammatory effects of thiazole derivatives in animal models of arthritis, where these compounds reduced markers of inflammation significantly .

Synthesis and Characterization

The synthesis of 2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Various methods such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times.

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
1Thiosemicarbazone + AldehydeThiosemicarbazone Derivative
2Reaction with Chloroacetyl ChlorideAzetidinone Derivative
3CyclizationTarget Compound

Biological Screening

The synthesized compounds undergo rigorous biological screening to evaluate their pharmacological profiles. Techniques such as MTT assays for cytotoxicity and disk diffusion methods for antimicrobial activity are commonly used.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-Aminoazetidine, 4-methylthiazole 242.30 High H-bond potential, metabolic stability
2-(3-Azidoazetidin-1-yl)-N-(thiazol-2-yl)acetamide 3-Azidoazetidine 238.27 Click chemistry utility, lower H-bonding
2-(Benzylsulfonyl)-N-(4-methylthiazol-2-yl)acetamide Benzylsulfonyl 310.39 Improved solubility, reduced permeability
N-(3-Chloro-4-oxoazetidin-1-yl)acetamide Chloro, 4-oxoazetidine ~280 (varies) Electrophilic reactivity, covalent binding
2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide 4-Hydroxypiperidine ~290 (varies) Enhanced solubility, flexible binding
Compound 6a (COX/LOX inhibitor) Hydroxy-methoxyphenyl ~260 (varies) Antioxidant, enzyme inhibition

Preparation Methods

Synthetic Route and Key Intermediates

Preparation of the 4-Methyl-1,3-thiazol-2-yl Acetamide Core

  • The thiazole intermediate is commonly synthesized starting from commercially available acetophenone derivatives.
  • A typical route involves bromination of acetophenone, followed by reaction with thiourea to form 2-aminothiazole derivatives.
  • Subsequent acetylation with acetic anhydride yields acetylated thiazole intermediates.
  • Functionalization at the 5-position of the thiazole ring is achieved via substitution reactions, often under basic conditions or palladium-catalyzed coupling, to introduce various substituents.
  • Deprotection steps yield the key intermediate 4-methyl-1,3-thiazol-2-yl acetamide derivatives ready for further coupling.

Analytical and Purification Techniques

  • The intermediates and final compounds are typically purified by silica gel column chromatography using hexane-ethyl acetate mixtures.
  • Characterization includes $$ ^1H $$-NMR, ESI-MS, and melting point determination to confirm structure and purity.
  • The final product is obtained as a white solid with high purity (≥98%) suitable for pharmaceutical applications.

Industrial and Continuous Flow Considerations

  • The 4-methyl-1,3-thiazol-2-yl acetamide intermediate is a well-established pharmaceutical intermediate with industrial-scale synthesis protocols.
  • Continuous flow synthesis techniques are employed for hazardous or sensitive steps such as nitration and oxidation, improving safety and scalability.
  • High-purity manufacturing is ensured by controlling residual solvents, heavy metals, and moisture content, meeting ICH guidelines.

Summary Table of Preparation Strategy

Component Starting Material/Intermediate Reaction Type Conditions Outcome
4-Methyl-1,3-thiazol-2-yl core Acetophenone derivatives Bromination, thiourea cyclization, acetylation Room temperature to 60 °C Functionalized thiazole intermediate
Azetidine moiety Protected 3-aminoazetidine derivatives Nucleophilic substitution, coupling Basic medium, 100 °C Coupled azetidine-thiazole compound
Final deprotection Ester or protecting groups Hydrolysis Aqueous conditions Free aminoazetidinyl acetamide

Q & A

Basic: What are the key synthetic routes and reaction conditions for 2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide?

Methodological Answer:
The synthesis typically involves coupling 3-aminoazetidine with a thiazole-acetamide precursor. A common approach is:

Precursor Preparation : React 2-chloroacetamide with 4-methylthiazol-2-amine in a polar aprotic solvent (e.g., DMF or dichloromethane) using triethylamine as a base to form N-(4-methylthiazol-2-yl)acetamide .

Azetidine Coupling : Introduce the 3-aminoazetidine moiety via nucleophilic substitution. This step may require activating the acetamide’s α-carbon using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane under reflux .

Purification : Use column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic and computational methods are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups), thiazole protons (δ ~6.8–7.5 ppm), and acetamide carbonyl (δ ~165–170 ppm). Compare with DFT-calculated chemical shifts to validate assignments .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected m/z: ~252.3 g/mol) using ESI-MS or HRMS.
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., N-H stretch ~3350 cm⁻¹, C=O ~1680 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly the dihedral angle between the azetidine and thiazole rings .

Advanced: How can researchers resolve discrepancies between experimental and computational spectral data?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:

Solvent Correction : Re-run computational models (e.g., Gaussian or ORCA) with explicit solvent parameters (e.g., PCM for DMSO) .

Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution and compare with NMR-derived NOE data .

Synthesis Validation : Re-examine reaction conditions (e.g., pH, temperature) to rule out byproducts. Cross-check with alternative characterization (e.g., 2D NMR or LC-MS/MS) .

Advanced: What strategies optimize reaction yield in multi-step syntheses?

Methodological Answer:

  • Step-Wise Optimization :
    • Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions .
    • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve azetidine coupling efficiency .
    • Solvent Selection : Use DMF for polar intermediates or switch to THF for sterically hindered steps .
  • Byproduct Mitigation : Add molecular sieves to absorb water in moisture-sensitive steps.
  • Yield Tracking : Use DoE (Design of Experiments) to evaluate interactions between variables (e.g., solvent, catalyst ratio) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on modifying key regions while retaining the azetidine-thiazole core:

Azetidine Modifications :

  • Introduce substituents (e.g., methyl, fluoro) at the 3-position to probe steric/electronic effects on target binding .

Thiazole Variations :

  • Replace 4-methyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Biological Assays :

  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays.
  • Cell-Based Studies : Test cytotoxicity in cancer lines (e.g., MCF-7) via MTT assays, with IC₅₀ calculations .

Data Analysis :

  • Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses in target proteins .

Advanced: What analytical approaches address stability and degradation under physiological conditions?

Methodological Answer:

Forced Degradation Studies :

  • Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .

LC-MS/MS Analysis :

  • Identify degradation products (e.g., hydrolysis of the acetamide group) and quantify stability using accelerated storage tests (40°C/75% RH) .

Metabolic Stability :

  • Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use NADPH cofactors and monitor via LC-TOF .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
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2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

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